molecular formula C17H16N2OS B14385378 5,5-Dimethyl-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one CAS No. 87976-12-3

5,5-Dimethyl-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B14385378
CAS No.: 87976-12-3
M. Wt: 296.4 g/mol
InChI Key: HPLSPWJONRLBRC-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of thiohydantoin and is characterized by its unique structure, which includes a sulfanylidene group attached to an imidazolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,5-dimethylhydantoin with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific structural features, such as the presence of both dimethyl and diphenyl groups, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

87976-12-3

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

5,5-dimethyl-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H16N2OS/c1-17(2)15(20)18(13-9-5-3-6-10-13)16(21)19(17)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

HPLSPWJONRLBRC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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